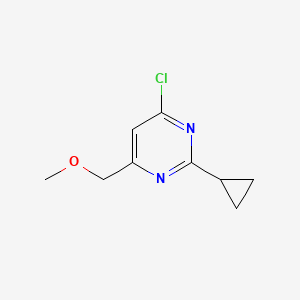

4-Chloro-2-cyclopropyl-6-(methoxymethyl)pyrimidine

Description

4-Chloro-2-cyclopropyl-6-(methoxymethyl)pyrimidine is a substituted pyrimidine derivative with the molecular formula C₉H₁₁ClN₂O and a calculated molecular weight of 198.65 g/mol. Its structure features:

- 4-Chloro substituent: Enhances electrophilicity and reactivity in nucleophilic substitution reactions.

- 2-Cyclopropyl group: Introduces steric bulk and improves metabolic stability, a feature leveraged in drug design .

- 6-Methoxymethyl group: A flexible, moderately polar substituent that balances lipophilicity and solubility.

Properties

IUPAC Name |

4-chloro-2-cyclopropyl-6-(methoxymethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-13-5-7-4-8(10)12-9(11-7)6-2-3-6/h4,6H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSJRKGKIBKJTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=NC(=N1)C2CC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-chloro-2-cyclopropyl-6-(methoxymethyl)pyrimidine typically follows a sequence involving:

- Construction of the pyrimidine core with appropriate substituents,

- Introduction of the cyclopropyl group at the 2-position,

- Chlorination at the 4-position,

- Methoxymethylation at the 6-position.

This sequence can be achieved either stepwise or via intermediates such as 4,6-dichloropyrimidine derivatives, which are then selectively substituted.

Preparation of Key Intermediates: 4,6-Dichloropyrimidine Derivatives

One common starting point is 4,6-dichloropyrimidine, which can be synthesized from 4-chloro-6-methoxypyrimidine using phosphorus oxychloride (POCl3) and a base such as sodium hydroxide or DIPEA (N,N-Diisopropylethylamine) as catalysts. The reaction is typically conducted at 80–100 °C for about 7 hours, followed by work-up involving quenching in ice water and filtration to isolate the crystalline product.

| Parameter | Condition | Result |

|---|---|---|

| Starting material | 4-chloro-6-methoxypyrimidine (100 g, 0.985 mol) | - |

| Reagents | Phosphorus oxychloride (400 g, 2.61 mol), DMF or DIPEA | - |

| Temperature | 80–100 °C | Reaction time: 7 hours |

| Work-up | Quenching in ice water, pH adjustment to 6, filtration | Yield: 95.6–97.55%, Purity: ~99.3–99.6% |

| Product | 4,6-Dichloropyrimidine (faint yellow needles) | - |

This method provides a high yield and purity of 4,6-dichloropyrimidine, which is a versatile intermediate for further functionalization.

Introduction of the Cyclopropyl Group at the 2-Position

The 2-cyclopropyl substituent is generally introduced via nucleophilic substitution or cross-coupling reactions on appropriately activated pyrimidine intermediates such as 2-chloro-4,6-dimethoxypyrimidine or 4,6-dichloropyrimidine.

A typical approach involves:

- Using cyclopropyl organometallic reagents (e.g., cyclopropylmagnesium bromide or cyclopropyllithium) to substitute the chlorine at the 2-position,

- Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Negishi couplings) with cyclopropylboronic acid derivatives.

The reaction conditions require inert atmosphere (nitrogen or argon), low to moderate temperature (0–80 °C), and suitable solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Methoxymethylation at the 6-Position

The methoxymethyl group at the 6-position is introduced by nucleophilic substitution of the chlorine atom (or a leaving group) with methoxymethyl chloride (MOM-Cl) under basic conditions.

Typical conditions include:

- Use of a base such as potassium carbonate or sodium hydride,

- Solvent: polar aprotic solvents like DMF or acetonitrile,

- Temperature: 0–50 °C,

- Reaction time: several hours until completion.

This step converts 6-chloropyrimidine intermediates into 6-(methoxymethyl)pyrimidine derivatives.

Overall Synthetic Route Example

An integrated synthetic route to this compound can be summarized as follows:

| Step | Reaction | Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Chlorination of 4-chloro-6-methoxypyrimidine | POCl3, DMF or DIPEA, 80–100 °C, 7 h | 4,6-Dichloropyrimidine |

| 2 | Nucleophilic substitution at 2-position with cyclopropyl reagent | Cyclopropylmagnesium bromide, inert atmosphere, THF, 0–80 °C | 4-Chloro-2-cyclopropyl-6-chloropyrimidine |

| 3 | Methoxymethylation at 6-position | Methoxymethyl chloride, K2CO3, DMF, 0–50 °C | This compound |

Research Findings and Optimization

- The chlorination step (step 1) is critical for obtaining high purity 4,6-dichloropyrimidine, with yields reported above 95% and purity above 99%, by controlling temperature and using appropriate catalysts.

- The cyclopropyl substitution requires careful control of reaction conditions to avoid side reactions such as dehalogenation or ring-opening of the cyclopropyl group.

- Methoxymethylation is generally efficient under mild conditions but requires anhydrous environment to prevent hydrolysis of the MOM-Cl reagent.

- Purification is typically achieved by recrystallization or chromatography to ensure the final compound meets purity standards for further applications.

Data Table Summarizing Key Preparation Parameters

| Preparation Step | Reagents/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Chlorination | POCl3, DMF or DIPEA | 80–100 | 7 h | 95.6–97.5 | 99.3–99.6 | Control pH during quench |

| Cyclopropyl substitution | Cyclopropylmagnesium bromide, THF | 0–80 | 2–6 h | 80–90 | >98 | Inert atmosphere required |

| Methoxymethylation | Methoxymethyl chloride, K2CO3, DMF | 0–50 | 3–8 h | 85–92 | >98 | Anhydrous conditions recommended |

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclopropyl-6-(methoxymethyl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides.

Scientific Research Applications

4-Chloro-2-cyclopropyl-6-(methoxymethyl)pyrimidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active pyrimidines.

Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropyl-6-(methoxymethyl)pyrimidine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of the chloro and methoxymethyl groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key pyrimidine derivatives and their substituent-driven properties:

Substituent Impact Analysis

- Position 2: Cyclopropyl (target compound): Increases steric hindrance and metabolic stability compared to smaller groups like methyl or amine . Amino (): Enhances hydrogen-bonding capacity, critical for target recognition in drug molecules.

- Position 6 :

- Halogenation: Mono-chloro (target) vs. di-chloro (): The latter exhibits stronger intermolecular interactions (e.g., Cl···N) but reduced synthetic accessibility.

Biological Activity

4-Chloro-2-cyclopropyl-6-(methoxymethyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests various interactions with biological systems, making it a candidate for further pharmacological exploration.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical cellular processes. The following pathways are notable:

- Enzyme Inhibition : It has been reported that compounds similar to this compound can inhibit key enzymes such as phosphoinositide 3-kinase (PI3K), which is crucial for cell growth and survival.

- Cell Signaling Modulation : By affecting signaling pathways, this compound may alter cellular responses, including proliferation and apoptosis in cancer cells .

Anticancer Properties

Recent studies have highlighted the anticancer potential of related pyrimidine derivatives. For instance, compounds with similar structural motifs have shown significant cytotoxicity against various cancer cell lines, including lung cancer (A549) and others . The following table summarizes the IC50 values of related compounds:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 | TBD |

| Related Pyrimidine Derivative | HCC827 | 5.13 |

| Related Pyrimidine Derivative | NCI-H358 | 0.85 |

Antimicrobial Activity

Another area of interest is the antimicrobial activity of pyrimidine derivatives. Research indicates that compounds similar to this compound exhibit potent antimicrobial effects against various bacterial strains, outperforming traditional antibiotics like ciprofloxacin .

Case Studies

- Antitumor Activity : A study evaluated the effects of pyrimidine derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative effects, leading to reduced tumor growth in xenograft models .

- Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of pyrimidines showed remarkable activity against both gram-positive and gram-negative bacteria, suggesting their potential use as novel antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.